3-Propylpyrrolidine-2-carboxylic acid hydrochloride
CAS No.: 123807-04-5
Cat. No.: VC6593131
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123807-04-5 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 |
| IUPAC Name | 3-propylpyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-2-3-6-4-5-9-7(6)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
| Standard InChI Key | OVDBWKKZUGYDHI-UHFFFAOYSA-N |
| SMILES | CCCC1CCNC1C(=O)O.Cl |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 3-propylpyrrolidine-2-carboxylic acid hydrochloride, reflects its bicyclic structure: a five-membered pyrrolidine ring with a propyl group (-C₃H₇) at carbon 3 and a carboxylic acid (-COOH) at carbon 2, neutralized by hydrochloric acid. X-ray crystallography data for this specific compound are unavailable, but analogous pyrrolidine hydrochlorides, such as (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride (PubChem CID 91800847), exhibit chair-like conformations stabilized by intramolecular hydrogen bonds between the carboxylic acid and the hydrochloride ion .
Table 1: Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 123807-04-5 | |
| Molecular Formula | C₈H₁₆ClNO₂ | |
| Molecular Weight | 193.67 g/mol | |
| Density | 1.051±0.06 g/cm³ (predicted) | |
| Boiling Point | 272.3±33.0 °C (predicted) | |
| pKa | 2.51±0.20 (predicted) |
The stereochemistry at positions 2 and 3 remains unspecified in available literature, though synthetic routes for related compounds, such as trans-4-propyl-pyrrolidine-3-carboxylic acid, suggest that stereoselective synthesis is feasible using chiral auxiliaries or asymmetric catalysis .
Synthesis and Manufacturing
Coupling Reagent-Assisted Synthesis
A common method for synthesizing pyrrolidine carboxylic acid derivatives involves coupling substituted pyrrolidines with carboxylic acids using reagents like T3P (propyl phosphonic anhydride). For example, pyrazine-2-carboxylic acid derivatives were synthesized by reacting pyrazine-2-carboxylic acids with piperazines in the presence of T3P and diisopropylethyl amine in DMF . Adapting this protocol, 3-propylpyrrolidine-2-carboxylic acid hydrochloride could be synthesized via the reaction of 3-propylpyrrolidine with chloroformic acid under anhydrous conditions, followed by hydrochloride salt formation.
Multi-Step Alkylation Approaches
Patent WO2000015611A1 describes the synthesis of branched alkyl pyrrolidine-3-carboxylic acids through a four-step process: (1) formation of a pyrrolidine ester via cyclization of γ-amino alkenoates, (2) alkylation at position 4 using Grignard reagents, (3) ester hydrolysis, and (4) hydrochloride salt precipitation . Applying this strategy, 3-propylpyrrolidine-2-carboxylic acid hydrochloride might be synthesized by substituting the Grignard reagent with a propylmagnesium halide.
Physicochemical Properties
Spectroscopic Characterization
While experimental IR, NMR, or mass spectra for 3-propylpyrrolidine-2-carboxylic acid hydrochloride are unavailable, related compounds provide reference data. For instance, (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride (CID 91800847) shows characteristic NMR peaks at δ 1.14 ppm (CH₃), 2.42–3.71 ppm (pyrrolidine ring protons), and 4.07–4.15 ppm (OCH₂CH₃) . The absence of a hydroxyl group in 3-propylpyrrolidine-2-carboxylic acid hydrochloride would eliminate peaks associated with -OH bending vibrations in IR spectra.
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